Cas no 31428-01-0 (6,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-Tetraoctacontaoctadecaen-1-ol, 3,8,12,16,20,24,28,32,36,40,44,48,52,56,60,64,68,72,76,79,83-heneicosamethyl-)

6,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-Tetraoctacontaoctadecaen-1-ol, 3,8,12,16,20,24,28,32,36,40,44,48,52,56,60,64,68,72,76,79,83-heneicosamethyl- structure
31428-01-0 structure
Produktname:6,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-Tetraoctacontaoctadecaen-1-ol, 3,8,12,16,20,24,28,32,36,40,44,48,52,56,60,64,68,72,76,79,83-heneicosamethyl-
CAS-Nr.:31428-01-0
MF:C105H176O
MW:1454.52037334442
CID:314088

6,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-Tetraoctacontaoctadecaen-1-ol, 3,8,12,16,20,24,28,32,36,40,44,48,52,56,60,64,68,72,76,79,83-heneicosamethyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-Tetraoctacontaoctadecaen-1-ol,3,8,12,16,20,24,28,32,36,40,44,48,52,56,60,64,68,72,76,79,83-heneicosamethyl-
    • 6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74-Tetraoctacontaoctadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83-heneicosamethyl-(9CI)
    • Prenol-21, hexahydro-
    • 6,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-Tetraoctacontaoctadecaen-1-ol, 3,8,12,16,20,24,28,32,36,40,44,48,52,56,60,64,68,72,76,79,83-heneicosamethyl-
    • Inchi: 1S/C105H176O/c1-85(2)43-25-46-103(20)81-82-104(21)80-42-79-102(19)78-41-77-101(18)76-40-75-100(17)74-39-73-99(16)72-38-71-98(15)70-37-69-97(14)68-36-67-96(13)66-35-65-95(12)64-34-63-94(11)62-33-61-93(10)60-32-59-92(9)58-31-57-91(8)56-30-55-90(7)54-29-53-89(6)52-28-51-88(5)50-27-49-87(4)48-26-47-86(3)44-23-24-45-105(22)83-84-106/h23,44,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,85-86,103,105-106H,24-43,45-47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81-84H2,1-22H3
    • InChI-Schlüssel: VTYBVVZPUPQSPO-UHFFFAOYSA-N
    • Lächelt: C(O)CC(C)CCC=CC(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC(C)CCCC(C)C
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